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Introduction
Chymopapain, a cysteine protease isolated from the latex of Carica papaya, is of significant

interest in the pharmaceutical industry, particularly for its application in chemonucleolysis for

the treatment of herniated lumbar discs. The production of chymopapain from its natural

source can be inconsistent and presents challenges in purification. Recombinant expression

offers a promising alternative for producing a highly pure and consistent supply of this

therapeutic enzyme.

These application notes provide a detailed protocol for the expression and purification of

recombinant chymopapain. Due to the limited availability of specific literature on the

recombinant expression of chymopapain, the following protocols are based on successful

strategies for the closely related cysteine protease, papain, particularly utilizing the Pichia

pastoris expression system. This yeast system is often preferred for complex proteins requiring

post-translational modifications and proper folding, which can be a challenge in prokaryotic

systems like E. coli.

Expression System Selection

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15571010?utm_src=pdf-interest
https://www.benchchem.com/product/b15571010?utm_src=pdf-body
https://www.benchchem.com/product/b15571010?utm_src=pdf-body
https://www.benchchem.com/product/b15571010?utm_src=pdf-body
https://www.benchchem.com/product/b15571010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The choice of an expression system is critical for obtaining functional recombinant

chymopapain. While E. coli is a common host for recombinant protein production due to its

rapid growth and high yields, the expression of complex proteins like cysteine proteases can be

challenging. Often, expression in E. coli results in the formation of inactive, insoluble inclusion

bodies that require complex and often inefficient in vitro refolding procedures.[1][2][3][4][5][6][7]

The methylotrophic yeast Pichia pastoris has emerged as a highly successful system for the

expression of heterologous proteins, including proteases.[8][9][10][11][12] Its ability to perform

post-translational modifications, such as disulfide bond formation and glycosylation, along with

a robust secretory pathway, makes it an excellent candidate for producing soluble and correctly

folded chymopapain.[1][13]

Experimental Protocols
Section 1: Recombinant Chymopapain Expression in
Pichia pastoris
This protocol is adapted from the successful expression of a codon-optimized papain sequence

in P. pastoris.[1][13]

1.1 Gene Synthesis and Codon Optimization:

The amino acid sequence of chymopapain should be reverse-translated into a DNA

sequence.

For optimal expression in P. pastoris, the DNA sequence should be codon-optimized.

A C-terminal polyhistidine (6xHis) tag should be added to the gene sequence to facilitate

purification.

The optimized gene should be synthesized and cloned into a suitable P. pastoris expression

vector, such as pPICZα A, which contains an α-factor secretion signal for directing the

protein to the culture medium.

1.2 Transformation of Pichia pastoris
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The expression vector containing the chymopapain gene is linearized and transformed into

a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation.

Transformants are selected on YPDS plates containing Zeocin™.

1.3 Expression Screening:

Individual colonies are screened for chymopapain expression in small-scale cultures.

A single colony is used to inoculate 25 mL of BMGY medium in a 250 mL baffled flask and

grown at 28-30°C in a shaking incubator until the culture reaches an OD600 of 2-6.

To induce expression, cells are harvested by centrifugation and resuspended in 100 mL of

BMMY medium containing 0.5% methanol.

Expression is carried out for 48-72 hours, with the addition of 100% methanol to a final

concentration of 0.5% every 24 hours to maintain induction.

1.4 Large-Scale Expression:

A high-expressing clone identified from the screening is used for large-scale expression in a

fermenter.

The fermentation is typically carried out in a defined basal salt medium with glycerol as the

carbon source.

Once a high cell density is achieved, the glycerol feed is stopped, and a methanol feed is

initiated to induce chymopapain expression.

The fermentation is continued for 72-96 hours, with the culture supernatant harvested for

purification.

Section 2: Purification of Recombinant Chymopapain
The purification protocol for recombinant chymopapain will involve a multi-step approach to

achieve high purity.

2.1 Clarification of Culture Supernatant:
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The culture medium containing the secreted recombinant chymopapain is separated from

the yeast cells by centrifugation.

The supernatant is then filtered through a 0.45 µm filter to remove any remaining cells and

debris.

2.2 Affinity Chromatography:

The clarified supernatant is loaded onto a Nickel-NTA (Ni-NTA) affinity chromatography

column, which binds the 6xHis-tagged chymopapain.[1][2][13]

The column is washed with a buffer containing a low concentration of imidazole to remove

non-specifically bound proteins.

The recombinant chymopapain is then eluted from the column using a buffer with a high

concentration of imidazole (e.g., 250-500 mM).

2.3 Ion-Exchange Chromatography:

For further purification, the eluate from the affinity chromatography step can be subjected to

ion-exchange chromatography.[14]

Based on the predicted isoelectric point (pI) of chymopapain, either cation or anion

exchange chromatography can be employed.

A salt gradient is used to elute the bound chymopapain, separating it from other

contaminating proteins.

2.4 Size-Exclusion Chromatography:

As a final polishing step, size-exclusion chromatography can be used to separate the

chymopapain from any remaining impurities and to exchange it into a suitable storage

buffer.

Section 3: Expression in E. coli and Refolding
(Alternative, More Challenging Protocol)
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While less likely to yield active, soluble protein directly, expression in E. coli is a possible

alternative.

3.1 Expression:

The codon-optimized chymopapain gene is cloned into a suitable E. coli expression vector

(e.g., pET vector).

The vector is transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).

Expression is induced with IPTG, typically at a lower temperature (16-25°C) to potentially

increase the proportion of soluble protein.[2]

3.2 Inclusion Body Isolation and Solubilization:

If the chymopapain is expressed as inclusion bodies, the cells are lysed, and the insoluble

inclusion bodies are collected by centrifugation.

The inclusion bodies are washed to remove contaminating proteins.

The washed inclusion bodies are solubilized in a strong denaturing buffer (e.g., 8 M urea or 6

M guanidine hydrochloride) containing a reducing agent like DTT to break any incorrect

disulfide bonds.[4][6]

3.3 Refolding:

The solubilized, denatured chymopapain is refolded by rapidly diluting the denaturant

concentration. This is a critical and often challenging step that needs to be optimized for

each protein.

Refolding is typically performed by dilution into a large volume of a refolding buffer containing

a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond

formation.[4]

3.4 Purification of Refolded Chymopapain:

The refolded chymopapain is then purified using the same chromatography steps as

described for the protein expressed in P. pastoris (Affinity, Ion-Exchange, and Size-Exclusion
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Chromatography).

Data Presentation
The following table summarizes hypothetical quantitative data for the expression and

purification of recombinant chymopapain expressed in Pichia pastoris. This data is illustrative

and will vary depending on the specific experimental conditions.

Purification
Step

Total
Protein
(mg)

Chymopapa
in Activity
(Units)

Specific
Activity
(Units/mg)

Yield (%)
Purification
Fold

Culture

Supernatant
1500 300,000 200 100 1

Ni-NTA

Affinity
75 270,000 3,600 90 18

Ion-Exchange 60 240,000 4,000 80 20

Size-

Exclusion
50 225,000 4,500 75 22.5
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Caption: Workflow for recombinant chymopapain expression and purification.
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Caption: Workflow for expression and refolding from E. coli.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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